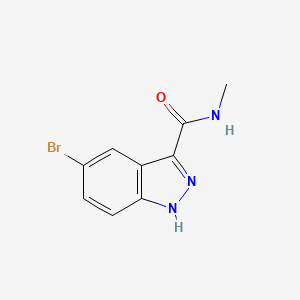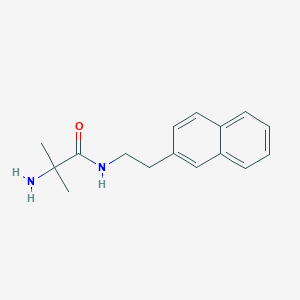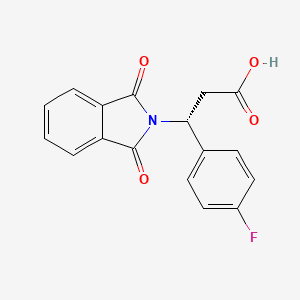
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide, also known as BCBS, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide in lab experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using this compound in lab experiments is its anti-inflammatory properties. This compound can be used in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is a relatively new compound and is not widely available.
Direcciones Futuras
There are several future directions for the research on 2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of this compound for different applications.
Métodos De Síntesis
The synthesis of 2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide involves the reaction of 5-chloro-1H-benzimidazole-2-thiol with benzyl bromide in the presence of potassium carbonate to form 1-benzyl-5-chlorobenzimidazole-2-thiol. This intermediate is then reacted with N-propan-2-ylacetoacetamide in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide has been found to have potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-13(2)21-18(24)12-25-19-22-16-10-15(20)8-9-17(16)23(19)11-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDTJGRMUGTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)





![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)